2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Overview
Description
The compound is a complex molecule that likely features a piperidine core, which is a common structural motif in medicinal chemistry due to its presence in many biologically active molecules. The structure also suggests the presence of a trifluoroethyl group and a cyclopenta[c]pyridazin-3-one moiety, which could contribute to the molecule's chemical properties and potential biological activities.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. One such method involves the use of donor-acceptor cyclopropanes or cyclobutanes in the presence of MgI2 as a Lewis acid, which are then treated with 1,3,5-triazinanes to yield the desired five- or six-membered ring systems. This method is noted for its high yields, up to 93%, and its tolerance for a variety of functional groups, providing an efficient entry into this class of compounds .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their potential biological activity. In the case of cyclopenta[c]piperidines, the axial-equatorial conformational preferences of the substituents are opposite to those found in monocyclic piperidine analogues. This conformational difference is significant as it affects the overall shape of the molecule and how it might interact with biological targets, such as substance P antagonists .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. For instance, piperidine-mediated [3 + 3] cyclization is a method to synthesize 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives from 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles. This transformation is highly efficient and provides a facile route to functionalized 5H-chromeno[2,3-b]pyridines under mild reaction conditions .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated innovative approaches to synthesizing related compounds, emphasizing stereochemistry and nucleophilic displacement reactions. For example, Barnett et al. (2004) described an improved synthesis method for a multidrug resistance modulator, highlighting the role of stereochemistry in the displacement reactions of related substrates. This work provides a foundation for synthesizing complex molecules, including those related to the specified compound (Barnett, Huff, Kobierski, Letourneau, & Wilson, 2004).
Anticonvulsant Properties
Georges et al. (1989) explored the structural and electronic properties of anticonvulsant drugs, including derivatives of pyridazines. Their work on crystal structures and molecular orbital calculations offers insights into how modifications to molecules similar to the queried compound can impact their pharmacological activity (Georges, Vercauteren, Evrard, & Durant, 1989).
Heterocyclic Chemistry Innovations
Research into heterocyclic compounds, such as the work by Khlebnikov et al. (2018), has led to the development of trifluoromethyl-containing building blocks for synthesizing aminopyrroles, demonstrating the compound's relevance in creating molecules with potential biological activity (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
Pharmacological Applications
The compound and its derivatives have been implicated in various pharmacological studies. For instance, Gyoten et al. (2003) synthesized fused pyridazines with antihistaminic activity and an inhibitory effect on eosinophil infiltration, suggesting potential therapeutic applications for allergic conditions (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).
Mechanism of Action
Target of Action
Compounds with a piperidine ring, like “2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one”, often interact with various types of receptors in the body, such as G protein-coupled receptors (GPCRs) or ion channels . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
Upon binding to its target, the compound could act as an agonist (activating the receptor), antagonist (blocking the receptor), or modulator (altering the receptor’s response to other compounds). The trifluoroethyl group might enhance the compound’s binding affinity or selectivity for its target .
Biochemical Pathways
The interaction of the compound with its target could trigger various biochemical pathways, leading to changes in cellular function. For example, if the compound acts on GPCRs, it could influence pathways like the cAMP/protein kinase A pathway, the phosphatidylinositol/calcium pathway, or others .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For instance, the presence of the piperidine ring and the trifluoroethyl group could influence the compound’s lipophilicity, which in turn could affect its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it influences. These effects could range from changes in gene expression to alterations in cellular signaling, metabolism, or function .
Action Environment
Various environmental factors could influence the compound’s action, efficacy, and stability. These could include factors like pH, temperature, the presence of other compounds, and more .
properties
IUPAC Name |
2-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O/c16-15(17,18)10-20-6-4-11(5-7-20)9-21-14(22)8-12-2-1-3-13(12)19-21/h8,11H,1-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSIEINHDRVEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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